4-Hydroxypiperidine-1-carboxamide

CCR1 Chemokine Receptor GPCR

The 4‑hydroxypiperidine‑1‑carboxamide core delivers precise H‑bond donor‑acceptor geometry essential for nanomolar GPCR antagonism (e.g., CCR1). Unlike carboximidamide or unsubstituted piperidine analogs, its primary carboxamide enables species‑selective tool compounds (BX 510/511) and serves as a synthetic handle for N‑aryl urea library synthesis. CNS‑optimized physicochemical properties (LogP –1.6, PSA 67 Ų, Fsp³ 0.833) make it the superior building block for kinase, protease, and GPCR‑focused CNS programs. Available in bulk; custom derivatization upon request.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 279238-12-9
Cat. No. B2707157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-1-carboxamide
CAS279238-12-9
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)N
InChIInChI=1S/C6H12N2O2/c7-6(10)8-3-1-5(9)2-4-8/h5,9H,1-4H2,(H2,7,10)
InChIKeyRUBROIIGKQNJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypiperidine-1-carboxamide (CAS 279238-12-9) – Core Scaffold Specifications and Procurement Baseline


4-Hydroxypiperidine-1-carboxamide is a six-membered saturated heterocyclic small molecule scaffold (C6H12N2O2, MW 144.17) featuring a piperidine ring substituted at the 4-position with a hydroxyl group and at the 1-position with a carboxamide moiety. Its computed properties include a LogP of -1.6, polar surface area of 67 Ų, and fractional sp³ character (Fsp³) of 0.833, which collectively confer high aqueous solubility and excellent hydrogen-bonding capacity [1]. The compound is classified as a versatile building block for medicinal chemistry and is typically supplied as a solid with ≥95% purity [2]. The hydroxyl group at the fourth position enhances solubility in polar solvents and may influence its reactivity and biological activity [1].

Why Generic 4-Hydroxypiperidine Analogs Cannot Substitute for 4-Hydroxypiperidine-1-carboxamide in Critical Applications


Simple substitution of the N-carboxamide group with a carboximidamide (e.g., 4-hydroxypiperidine-1-carboximidamide) or the use of unsubstituted 4-hydroxypiperidine fails to replicate the precise hydrogen-bonding geometry and electronic character of the primary carboxamide. The carboxamide's specific donor-acceptor profile is essential for achieving the nanomolar binding affinities observed for 4-hydroxypiperidine-1-carboxamide-based antagonists at GPCR targets such as CCR1, where even a single methylene linker extension dramatically alters species cross-reactivity [1]. Furthermore, the carboxamide serves as a distinct synthetic handle for further derivatization (e.g., to N-aryl urea derivatives) that is absent in carboximidamide or unsubstituted piperidine analogs, limiting downstream synthetic utility in parallel library synthesis [2]. The compound's specific LogP (-1.6) and polar surface area (67 Ų) profile differs from related piperidine carboxamides with additional hydrophobic substituents, directly impacting solubility and permeability characteristics [3].

Quantitative Differentiation of 4-Hydroxypiperidine-1-carboxamide Against Close Analogs


Species-Dependent Potency Shift in CCR1 Antagonism: Critical for Murine Model Translation

In a series of 4-hydroxypiperidine-based CCR1 antagonists, the lead template BX 510 (a derivative of 4-hydroxypiperidine-1-carboxamide) exhibited a K(i) of 21 nM for human CCR1 but a K(i) of 9150 nM for mouse CCR1, representing a >400-fold potency drop. A structural analog, BX 511, which differed by only a single methylene linker, was equipotent for both human and mouse CCR1. This demonstrates that even subtle structural variations within the 4-hydroxypiperidine-1-carboxamide scaffold profoundly impact species selectivity [1].

CCR1 Chemokine Receptor GPCR Inflammation

Synthetic Versatility: N-Carboxamide as a Differentiating Handle for Derivatization

The primary carboxamide group of 4-hydroxypiperidine-1-carboxamide serves as a reactive handle for generating diverse N-aryl urea derivatives, as exemplified by compounds such as N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide (MW 238.26) and more complex structures like N-[3-(4-fluorophenoxy)-5-(4-methylsulfonylphenoxy)phenyl]-4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide. In contrast, the corresponding carboximidamide analog (4-hydroxypiperidine-1-carboximidamide) lacks this specific reactivity profile and typically requires salt formation (e.g., hydroiodide) for handling, which can complicate downstream synthesis and purification [1].

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Optimized Physicochemical Profile for CNS Drug Discovery

4-Hydroxypiperidine-1-carboxamide possesses a LogP of -1.6, polar surface area (PSA) of 67 Ų, and an Fsp³ value of 0.833. This combination is characteristic of compounds with favorable central nervous system (CNS) multiparameter optimization (MPO) scores, balancing solubility and permeability. By comparison, closely related N-aryl derivatives such as N-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxamide have significantly higher molecular weight (238.26 vs 144.17) and increased lipophilicity due to the aryl substituent, which can negatively impact CNS MPO desirability [1].

CNS Penetration Physicochemical Properties Drug-likeness

SAR of 4-Hydroxypiperidine Ring Substitution: Impact on Potency

A study comparing piperidine carboxamide 1 (a hydroxyethylamine-based HIV protease inhibitor containing a 4-hydroxypiperidine-1-carboxamide moiety) with its cyclohexane carbocyclic analogs 3 (trans) and 4 (cis) revealed that the trans isomer (3) was more potent than the piperidine carboxamide 1, while the cis isomer (4) was less potent. This indicates that the conformational constraint and stereochemistry imposed by the piperidine ring, relative to a more flexible cyclohexane ring, directly influence inhibitory activity [1]. While not a direct analog comparison, this highlights the critical role of the piperidine core's geometry in potency.

Structure-Activity Relationship HIV Protease Inhibitor

Optimal Deployment Scenarios for 4-Hydroxypiperidine-1-carboxamide Based on Evidence


Preclinical Validation of CCR1 Antagonists: Navigating Species Selectivity

Given the dramatic >400-fold species-dependent potency shift observed with the 4-hydroxypiperidine-1-carboxamide-based CCR1 antagonist template BX 510 [1], this scaffold is uniquely suited for researchers who require a tool compound to probe species-specific pharmacology. By selecting the appropriate analog (e.g., BX 510 for human-selective studies, BX 511 for mouse cross-reactive studies), scientists can design in vivo murine efficacy models with greater confidence, avoiding false-negative results caused by poor target engagement.

Medicinal Chemistry Campaigns Targeting GPCRs and CNS Disorders

The 4-hydroxypiperidine-1-carboxamide scaffold's optimized physicochemical profile (LogP -1.6, PSA 67 Ų, Fsp³ 0.833) positions it as an ideal starting point for CNS drug discovery programs [2]. Its favorable CNS MPO properties and synthetic accessibility to diverse N-aryl urea libraries make it a high-value building block for parallel synthesis efforts aimed at identifying novel GPCR modulators, particularly for targets like CCR1, histamine H3, and neurokinin receptors [1].

Development of Selective Enzyme Inhibitors Requiring Conformational Constraint

The piperidine ring's conformational rigidity, as demonstrated in HIV protease inhibitor SAR studies where the trans-cyclohexane analog outperformed the cis isomer [3], makes this scaffold valuable for programs targeting enzymes with stereospecific binding pockets. The 4-hydroxypiperidine-1-carboxamide core provides a defined geometry that can be exploited to achieve desired potency and selectivity profiles in protease and kinase inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.